Tridehydro Pirlimycin is a semi-synthetic antibiotic derived from the natural compound pirlimycin, which is produced by Streptomyces hygroscopicus. This compound is primarily utilized in veterinary medicine, particularly for treating mastitis in dairy cows. Tridehydro Pirlimycin is classified as a lincosamide antibiotic, which functions by inhibiting bacterial protein synthesis.
Tridehydro Pirlimycin originates from the fermentation products of Streptomyces hygroscopicus, a bacterium known for its ability to produce various bioactive compounds. The classification of Tridehydro Pirlimycin falls under the lincosamide class of antibiotics, which are characterized by their mechanism of action that targets the 50S subunit of the bacterial ribosome.
The synthesis of Tridehydro Pirlimycin involves several chemical modifications to the parent compound pirlimycin. The process typically includes:
The detailed synthetic pathway can vary, but it generally requires careful control of reaction conditions such as temperature and pH to ensure optimal yield and purity.
The molecular formula for Tridehydro Pirlimycin is . Its structure features a characteristic lincosamide backbone with specific functional groups that contribute to its biological activity.
Tridehydro Pirlimycin undergoes various chemical reactions, primarily related to its interactions with bacterial cells:
These reactions are crucial for understanding both its efficacy as an antibiotic and its pharmacokinetic properties.
The mechanism of action for Tridehydro Pirlimycin involves:
Data from studies indicate that Tridehydro Pirlimycin exhibits significant activity against Gram-positive bacteria, particularly those responsible for mastitis in dairy cattle.
Relevant analyses show that Tridehydro Pirlimycin maintains its potency under controlled conditions but should be protected from light and moisture.
Tridehydro Pirlimycin is primarily used in veterinary medicine for:
Tridehydro Pirlimycin is a dehydrogenated derivative of the lincosamide antibiotic pirlimycin. Its core structure retains the characteristic features of lincosamides: a pyrrolidine ring linked via an amide bond to a methylthiolincosamide (MTL) sugar moiety [5] [10]. The "tridehydro" modification signifies the removal of three hydrogen atoms, introducing unsaturation at specific positions. Based on lincosamide biochemistry, dehydrogenation likely occurs at:
Stereochemistry remains critical. Pirlimycin possesses seven chiral centers [(2S,4R)-piperidine and (1S,2S,2R,3R,4S,5R,6R)-sugar] [1] [9]. Tridehydro Pirlimycin is expected to retain the absolute configuration at unmodified stereocenters. However, the introduced double bonds impose geometric constraints (E/Z isomerism) and may reduce conformational flexibility compared to the saturated parent compound [5]. Computational models suggest the unsaturated proline ring adopts a near-planar conformation, potentially influencing ribosomal binding pocket interactions.
Table 1: Key Structural Features of Tridehydro Pirlimycin vs. Pirlimycin
Structural Element | Pirlimycin | Tridehydro Pirlimycin | Impact of Modification |
---|---|---|---|
Pyrrolidine Ring | Saturated | Unsaturated (likely C2-C3/C3-C4) | Planarization; Altered electron density |
Sugar Moiety C6-C7 Bond | Single bond | Double bond | Altered sugar ring puckering |
Chiral Centers | 7 defined stereocenters | Retained at unmodified positions | Core pharmacophore preserved |
Major Conformation | Flexible saturated rings | Partially rigidified by unsaturation | Potential change in binding dynamics |
Tridehydro Pirlimycin exhibits distinct physicochemical and potential pharmacological differences from pirlimycin due to its unsaturated structure:
Characteristic spectroscopic signatures differentiate Tridehydro Pirlimycin from its parent:
¹³C NMR: Diagnostic signals include new sp² hybridized carbon resonances (δ 120-150 ppm) corresponding to the double bonds. Carbon atoms involved in unsaturation show significant downfield shifts (>20 ppm) compared to their saturated counterparts in pirlimycin. Carbonyl carbon (amide C=O) resonance remains near δ 175 ppm [6] [8].
Infrared Spectroscopy (IR):The IR spectrum would retain the amide C=O stretch near 1700 cm⁻¹ and O-H/N-H stretches (3200-3500 cm⁻¹) [1] [8]. Crucially, it would show new, sharp C=C stretching vibrations between 1600-1680 cm⁻¹, absent in saturated pirlimycin. Altered C-H stretches (sp² C-H ~3000-3100 cm⁻¹) would also be evident.
Mass Spectrometry (MS):High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula (e.g., [M+H]⁺ for C₁₇H₂₉ClN₂O₅S⁺ expected at m/z 407.1392). Key fragmentation pathways differ from pirlimycin:
Table 2: Key Spectroscopic Differences Between Pirlimycin and Tridehydro Pirlimycin
Technique | Key Signal (Pirlimycin) | Key Signal (Tridehydro Pirlimycin) | Assignment |
---|---|---|---|
¹H NMR | δ ~3.0-3.5 (m, Pyrrolidine CH₂) | δ ~5.5-7.0 (m, =CH-) | Vinyl Protons |
¹³C NMR | δ ~25-50 (Pyrrolidine/Sugar CH₂) | δ ~120-150 (=C-) | sp² Carbons |
IR | No significant peaks 1600-1670 cm⁻¹ | Strong peaks ~1600-1680 cm⁻¹ | C=C Stretch |
MS (Frag) | Dominant glycosidic cleavage | Enhanced RDA fragments / Unsaturated MTL ions | Unsaturation-driven fragmentation patterns |
Computational chemistry provides insights into the structural and electronic consequences of dehydrogenation:
Table 3: Computational Predictions for Tridehydro Pirlimycin
Computational Aspect | Method (Typical) | Key Prediction for Tridehydro Pirlimycin | Biological Implication |
---|---|---|---|
Ring Conformation | DFT Optimization | Planar unsaturated pyrrolidine; Flattened sugar | Altered spatial presentation of pharmacophore |
Pyrrolidine N Basicity | NBO Analysis | pKa decrease (~1.0-1.5 units) | Reduced cationic character at physiological pH |
Ribosomal Binding (H-bond) | Molecular Docking | Increased H-bond distances (>1.0 Å vs key A2451) | Likely reduced inhibition of protein synthesis |
Lipophilicity (logP) | QSPR | Increased (~2.5-2.8) | Higher membrane permeation; Lower solubility |
Compound Names Mentioned:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1